molecular formula C27H38N2O7 B12283073 tert-butyl N-[(1S,3S,4S)-4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl]carbamate; succinic acid

tert-butyl N-[(1S,3S,4S)-4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl]carbamate; succinic acid

Cat. No.: B12283073
M. Wt: 502.6 g/mol
InChI Key: ZICUGSIJUKRRJL-UHFFFAOYSA-N
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Description

The compound tert-butyl N-[(1S,3S,4S)-4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl]carbamate is a stereochemically complex carbamate derivative featuring a benzyl group, a phenyl-substituted pentyl backbone, and a tert-butoxycarbonyl (Boc) protecting group on the amine. Its synthesis typically involves multi-step organic reactions, including sulfonamide formation (e.g., using arylsulfonyl chlorides) and stereoselective hydroxylation .

Key structural features include:

  • Stereochemistry: The (1S,3S,4S) configuration ensures precise spatial arrangement, critical for biological activity and crystallization behavior .
  • Functional groups: The Boc-protected amine, hydroxyl group, and aromatic substituents (benzyl, phenyl) contribute to its reactivity and intermolecular interactions .
  • Crystallography: Single-crystal X-ray diffraction (performed using SHELX software ) reveals a monoclinic crystal system (space group P21) with unit cell dimensions a = 11.7573 Å, b = 15.9783 Å, c = 15.0881 Å, and β = 103.787° .

Properties

IUPAC Name

butanedioic acid;tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3.C4H6O4/c1-23(2,3)28-22(27)25-19(14-17-10-6-4-7-11-17)16-21(26)20(24)15-18-12-8-5-9-13-18;5-3(6)1-2-4(7)8/h4-13,19-21,26H,14-16,24H2,1-3H3,(H,25,27);1-2H2,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICUGSIJUKRRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O.C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the tert-Butyl Carbamate Intermediate

The foundational step in preparing the target compound is the synthesis of the tert-butyl carbamate intermediate. The reaction begins with (2S,4S,5S)-tert-butyl N-(4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl)carbamate, which is activated using oxalyl chloride to facilitate coupling with picolinic acid.

Reaction Conditions and Mechanistic Insights

  • Oxalyl Chloride Activation : The carboxyl group of picolinic acid is activated via oxalyl chloride, generating an acyl chloride intermediate. This step ensures efficient nucleophilic attack by the amino group of the carbamate precursor.
  • Crystallographic Validation : X-ray diffraction confirms the stereochemical integrity of the product, with dihedral angles between the pyridyl and phenyl rings measuring 22.0° and 14.3° in one molecule and 12.1° and 10.6° in the second molecule of the asymmetric unit.
Table 1: Key Reaction Parameters for Carbamate Intermediate Synthesis
Parameter Value/Description Source
Starting Material (2S,4S,5S)-tert-butyl N-(4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl)carbamate
Activating Reagent Oxalyl chloride
Coupling Agent Picolinic acid
Stereochemical Outcome Defined stereocenters at C1, C3, C4
Crystal Packing Stabilized by C–H⋯π interactions

Stereochemical Control and Purification

The compound’s three defined stereocenters (C1, C3, C4) necessitate stringent chiral control during synthesis. High-performance liquid chromatography (HPLC) with chiral stationary phases is employed to resolve enantiomers, achieving ≥95% enantiomeric excess (ee).

Critical Factors in Stereochemical Fidelity

  • Chiral Catalysts : Use of (S)-proline-derived catalysts during aminohydroxylation ensures retention of configuration at C3 and C4.
  • Temperature Modulation : Reactions conducted at –20°C minimize racemization during carbamate formation.

Succinic Acid Derivative Formation

The integration of succinic acid into the compound typically occurs via salt formation or esterification. A patent (US5914426A) details the proton-catalyzed esterification of succinic acid with isobutene, yielding di-tert-butyl succinate. Although this method targets ester synthesis, its principles are adaptable for introducing succinic acid into the carbamate framework.

Optimized Esterification Protocol

  • Catalyst Selection : Sulfuric acid (≤95% concentration) minimizes side reactions while maintaining catalytic efficiency.
  • Reagent Ratios : A 1:2 molar ratio of succinic acid to isobutene ensures complete di-esterification.
Table 2: Esterification Parameters for Succinic Acid Integration
Parameter Value/Description Source
Substrate Succinic acid or anhydride
Alkene Source Isobutene
Catalyst Sulfuric acid (≤95% concentration)
Yield 85–92%

Comparative Analysis of Synthetic Routes

Two primary routes dominate the synthesis:

  • Direct Carbamate Activation : Utilizes oxalyl chloride for in situ activation, achieving 78–82% yield.
  • Stepwise Esterification-Salt Formation : Combines di-tert-butyl succinate synthesis with carbamate coupling, yielding 70–75%.

Advantages and Limitations

  • Route 1 : Superior stereochemical control but requires stringent anhydrous conditions.
  • Route 2 : Scalable for industrial applications but introduces challenges in separating ester byproducts.

Industrial-Scale Considerations

Large-scale production prioritizes cost efficiency and reproducibility. PharmaCompass lists 38 suppliers offering the carbamate intermediate, with prices ranging from $1,200–$1,500 per kilogram. Key industrial adaptations include:

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.
  • Solvent Recycling : Ethyl acetate recovery systems cut raw material costs by 15–20%.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1S,3S,4S)-4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Development

The compound has been explored for its potential as an intermediate in the synthesis of various therapeutic agents. It serves as a precursor for the creation of oxazoline ligands, which are crucial in asymmetric catalysis. These ligands play a vital role in synthesizing enantiomerically pure compounds, which are essential in drug development .

Chiral Ligand Synthesis

One of the primary applications of this compound is in the synthesis of chiral ligands. Chiral ligands are pivotal in catalyzing asymmetric reactions, allowing for the production of specific enantiomers that may exhibit different biological activities. The compound's structure facilitates its use as a chiral auxiliary in various chemical reactions .

Organic Synthesis

The compound can be utilized in organic synthesis as a building block for more complex molecules. Its functional groups allow for further modifications, making it versatile in creating diverse chemical entities. This property is particularly beneficial in synthesizing compounds with potential pharmaceutical applications .

Case Study 1: Asymmetric Catalysis

A study demonstrated the effectiveness of using tert-butyl N-[(1S,3S,4S)-4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl]carbamate as a ligand in asymmetric catalysis. The research highlighted how this compound facilitated the formation of enantiomerically enriched products through its interaction with metal catalysts . The results indicated high yields and selectivity, showcasing its potential in industrial applications.

Case Study 2: Synthesis of Bioactive Compounds

Another investigation focused on synthesizing bioactive compounds utilizing this carbamate derivative. Researchers successfully employed it to create novel derivatives with enhanced pharmacological properties. The study emphasized the compound's role as a versatile intermediate that could lead to new therapeutic agents .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,3S,4S)-4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The benzyl and amino groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous carbamates and salts, focusing on synthesis, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Features Synthesis Method Applications/Notes References
Target Compound <br/> (tert-butyl N-[(1S,3S,4S)-4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl]carbamate; succinic acid) C29H35N3O4 (carbamate) 489.60 - Boc-protected amine <br/> - Monoclinic crystal system <br/> - Succinic acid likely as counterion Reaction of precursor with picolinic acid via oxalyl chloride activation Intermediate in peptidomimetic drug synthesis
tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate C13H24N2O7 320.34 - Hemioxalate salt <br/> - Methoxy-piperidine backbone Acidic hydrolysis of diethoxypropynyl intermediate Enhanced solubility due to oxalate counterion
tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate C11H19FN2O2 242.28 - Fluorinated piperidine ring <br/> - Improved metabolic stability Pd-catalyzed coupling and TBAF-mediated cyclization Fluorine-containing bioactive intermediates
tert-butyl ((1S,4S)-1-((2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-methoxycyclohexyl)methyl)carbamate C21H27ClN4O4 434.92 - Pyrrolopyrimidine core <br/> - Formyl group for further derivatization CuI/Pd(PPh3)2Cl2-mediated alkyne coupling Anticancer agent precursor

Key Findings:

Stereochemical Influence : The (1S,3S,4S) configuration of the target compound distinguishes it from piperidine- or pyrrolidine-based analogs (e.g., ), which exhibit altered hydrogen-bonding networks and solubility profiles .

Counterion Effects : While the target compound likely uses succinic acid, hemioxalate salts (e.g., ) demonstrate higher aqueous solubility due to ionic interactions, suggesting succinic acid’s role in improving bioavailability .

Synthetic Flexibility : The use of Pd/Cu catalysts () and oxalyl chloride () highlights divergent strategies for introducing heterocycles or activating carboxyl groups, respectively .

Biological Relevance : Fluorinated analogs () and pyrrolopyrimidine derivatives () are prioritized in drug discovery for their enhanced target affinity and metabolic stability compared to the less-functionalized target compound .

Biological Activity

Introduction

The compound tert-butyl N-[(1S,3S,4S)-4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl]carbamate; succinic acid (CAS Number: 169870-02-4) is a complex organic molecule that has attracted attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H32N2O3C4H6O4C_{23}H_{32}N_{2}O_{3}\cdot C_{4}H_{6}O_{4} with a molecular weight of 502.6 g/mol. The compound features a tert-butyl carbamate group, an amino group, and a benzyl group that contribute significantly to its reactivity and biological functions.

Property Value
CAS Number169870-02-4
Molecular FormulaC23H32N2O3.C4H6O4
Molecular Weight502.6 g/mol
PurityNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites on enzymes, potentially leading to inhibition or modification of their activity. The presence of both benzyl and phenyl groups enhances binding affinity and specificity, making it a candidate for therapeutic applications.

Interaction with Enzymes

Research indicates that compounds similar to tert-butyl N-[(1S,3S,4S)-4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl]carbamate can inhibit glycosidases, which are crucial for carbohydrate metabolism. Inhibition of these enzymes can disrupt cellular processes such as protein folding and cell signaling pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on specific enzyme activities. For instance:

  • Glycosidase Inhibition : Similar compounds have shown potent inhibition against various glycosidases, suggesting potential applications in treating diseases related to carbohydrate metabolism .

Case Study 1: Antiviral Activity

Research has indicated that structurally related compounds exhibit antiviral properties by disrupting viral protein folding. While specific studies on this compound are sparse, its structural similarities suggest potential efficacy against viral infections .

Case Study 2: Cancer Research

Preliminary studies suggest that the compound may have implications in cancer treatment due to its ability to modify enzyme activities involved in tumor growth and metastasis. Further research is required to elucidate these effects fully.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound Key Features
tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamateCyclohexane structure; different binding profile
tert-butyl N-[(3S,4S)-4-aminotetrahydropyran]Tetrahydropyran ring; distinct pharmacological properties
tert-butyl [(1S,3S)-3-hydroxycyclopentyl]carbamateCyclopentane structure; potential for different enzyme interactions

The presence of both benzyl and phenyl groups in the target compound enhances its stability and binding interactions compared to these similar compounds.

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